2,5-Bis(difluoromethoxy)benzo[d]oxazole
Description
2,5-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with difluoromethoxy (–OCF₂) groups at the 2- and 5-positions. This structure combines the electron-withdrawing nature of fluorine atoms with the aromatic stability of the benzoxazole system. Applications of such compounds span pharmaceuticals, optoelectronics, and materials science due to their tunable electronic and biological properties .
Properties
Molecular Formula |
C9H5F4NO3 |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,5-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-6-5(3-4)14-9(16-6)17-8(12)13/h1-3,7-8H |
InChI Key |
FCBRNLQWCZVMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 2,5-difluoromethoxybenzene with an appropriate oxazole precursor under acidic or basic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
2,5-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Electronic and Optical Properties
- Polarizability in π-Linked Systems :
Compounds with benzo[d]oxazole as a π-linker exhibit variable polarizability (⟨α⟩). For instance: - TADF Performance in OLEDs :
Benzo[d]oxazol-2-yl derivatives like BOX and trans-BOX2 demonstrate thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV), making them viable for organic light-emitting diodes (OLEDs) . - Inference for 2,5-Bis(difluoromethoxy)benzo[d]oxazole : The strong electron-withdrawing –OCF₂ groups may lower the LUMO energy, enhancing electron transport in optoelectronic devices. Polarizability is expected to be higher than methyl-substituted analogues but lower than phenyl-linked systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
